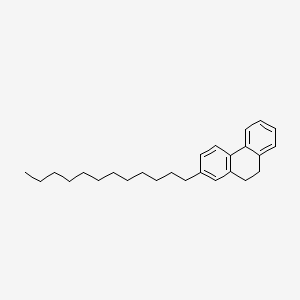
Phenanthrene, 2-dodecyl-9,10-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenanthrene, 2-dodecyl-9,10-dihydro- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the addition of a dodecyl group at the second position and the reduction of the 9,10 double bond, resulting in a saturated ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenanthrene, 2-dodecyl-9,10-dihydro- can be achieved through a palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction. This method involves the use of a suitable starting material, such as 9,10-dihydrophenanthrene, and a dodecyl halide. The reaction conditions typically include the use of a palladium catalyst, a base, and an appropriate solvent .
Industrial Production Methods
Industrial production of phenanthrene, 2-dodecyl-9,10-dihydro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the palladium-catalyzed Heck reaction makes it suitable for industrial applications .
化学反应分析
Types of Reactions
Phenanthrene, 2-dodecyl-9,10-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Further reduction can lead to fully saturated phenanthrene derivatives.
Substitution: The dodecyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Phenanthrenequinone derivatives.
Reduction: Fully saturated phenanthrene derivatives.
Substitution: Halogenated phenanthrene derivatives.
科学研究应用
Phenanthrene, 2-dodecyl-9,10-dihydro- has several applications in scientific research:
Chemistry: Used as a ligand in catalysis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential bioactivity.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an additive in lubricants and polymers.
作用机制
The mechanism of action of phenanthrene, 2-dodecyl-9,10-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s lipophilic nature allows it to easily penetrate cell membranes and interact with intracellular targets. The pathways involved may include modulation of enzyme activity and alteration of signal transduction pathways .
相似化合物的比较
Similar Compounds
Phenanthrene: The parent compound, lacking the dodecyl group and the reduced 9,10 bond.
9,10-Dihydrophenanthrene: Similar structure but without the dodecyl group.
2-Dodecylphenanthrene: Similar but without the reduced 9,10 bond.
Uniqueness
Phenanthrene, 2-dodecyl-9,10-dihydro- is unique due to the combination of the dodecyl group and the reduced 9,10 bond.
生物活性
Phenanthrene, 2-dodecyl-9,10-dihydro- is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its biological activity. This compound is part of a larger family of phenanthrenes known for various biological effects, including antimicrobial and cytotoxic properties. This article explores the biological activity of this specific compound, examining its mechanisms of action, toxicity, and potential applications based on diverse research findings.
Chemical Structure and Properties
Phenanthrene, 2-dodecyl-9,10-dihydro- is characterized by its unique structure which includes a dodecyl chain attached to the phenanthrene core. This structural feature influences its solubility and interaction with biological systems.
Mechanisms of Biological Activity
Research indicates that phenanthrene compounds can exert their biological effects through several mechanisms:
- Uptake Mechanism : A study on Mycobacterium sp. strain RJGII-135 revealed that phenanthrene uptake occurs via passive diffusion initially, followed by a saturable uptake mechanism in induced cells. The apparent affinity constant for uptake was found to be Kt=26±3nM, indicating a strong interaction between the compound and the bacterial cells .
- Genotoxicity : Phenanthrene has been shown to exhibit genotoxic effects in various organisms. A study involving Artemia franciscana demonstrated significant genotoxicity at certain concentrations, suggesting potential risks associated with exposure to this PAH .
- Cytotoxicity and Antimicrobial Activity : Various naturally occurring phenanthrenes have been reported to possess cytotoxic properties against cancer cell lines and antimicrobial activity against bacteria and fungi. These effects are attributed to their ability to disrupt cellular membranes and interfere with metabolic processes .
Case Studies
Several studies have examined the biological activity of phenanthrene derivatives:
- Study on Antimicrobial Effects : Research highlighted that phenanthrenes isolated from plants such as Dendrobium species exhibited significant antimicrobial activity against pathogenic bacteria, supporting their traditional use in medicine .
- Toxicity Assessment : In aquatic organisms like Artemia, exposure to phenanthrene led to observable lethality within 24 hours at concentrations as low as 2 mg/L. The study assessed both nauplii and adult stages, revealing differential sensitivity to the compound .
Table 1: Summary of Biological Activities of Phenanthrene Derivatives
Table 2: Uptake Kinetics of Phenanthrene in Mycobacterium
| Condition | Initial Concentration (nM) | Uptake Rate (nM/s) | Affinity Constant Kt (nM) |
|---|---|---|---|
| Uninduced Cells | Below solubility limit | Rapid passive uptake | Not applicable |
| Induced Cells | Varies | Cumulative over time | 26±3 |
属性
CAS 编号 |
55401-77-9 |
|---|---|
分子式 |
C26H36 |
分子量 |
348.6 g/mol |
IUPAC 名称 |
2-dodecyl-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C26H36/c1-2-3-4-5-6-7-8-9-10-11-14-22-17-20-26-24(21-22)19-18-23-15-12-13-16-25(23)26/h12-13,15-17,20-21H,2-11,14,18-19H2,1H3 |
InChI 键 |
WDMSUEBWJIGUCL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)C3=CC=CC=C3CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















